Cas no 916256-79-6 (Hexanoic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1))
916256-79-6 structure
Product Name:Hexanoic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1)
CAS-nummer:916256-79-6
MF:C9H20ClNO2
MW:209.71360206604
CID:4314211
PubChem ID:53629151
Update Time:2025-04-24
Hexanoic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
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- Hexanoic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1)
- 916256-64-9
- CEJXYGMKXUDMLP-UHFFFAOYSA-N
- ethyl-4-amino-3-propylbutyrate hydrochloride
- DB-193412
- DB-220729
- ethyl 3-(aminomethyl)hexanoate hydrochloride
- 3-(Aminomethyl)hexanoic acid ethyl ester hydrochloride
- 916256-79-6
-
- Inchi: 1S/C9H19NO2.ClH/c1-3-5-8(7-10)6-9(11)12-4-2;/h8H,3-7,10H2,1-2H3;1H
- InChI-sleutel: CEJXYGMKXUDMLP-UHFFFAOYSA-N
- LACHT: C(CN)(CCC)CC(=O)OCC.Cl
Berekende eigenschappen
- Exacte massa: 209.1182566Da
- Monoisotopische massa: 209.1182566Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 7
- Complexiteit: 126
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 52.3Ų
Hexanoic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1) Gerelateerde literatuur
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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